5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine
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Overview
Description
5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine typically involves the reaction of 1-naphthol with a suitable chloromethylating agent to form 1-(chloromethyl)naphthalene This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form the oxadiazole ring
Chemical Reactions Analysis
5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The naphthyloxy group can be substituted with other functional groups using suitable reagents and conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound is explored for its potential use in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or activation of specific pathways. The naphthyloxy group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine can be compared with other oxadiazole derivatives, such as:
5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine: Similar structure but with a different naphthyloxy group, leading to different biological activities.
5-[(1-Phenoxy)methyl]-1,3,4-oxadiazol-2-amine: Contains a phenoxy group instead of a naphthyloxy group, resulting in different chemical and biological properties.
5-[(1-Benzyloxy)methyl]-1,3,4-oxadiazol-2-amine: The benzyloxy group provides different steric and electronic effects compared to the naphthyloxy group.
The uniqueness of this compound lies in its specific naphthyloxy group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-(naphthalen-1-yloxymethyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-13-16-15-12(18-13)8-17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUYSEODVOQXIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=NN=C(O3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471791 |
Source
|
Record name | 5-((1-Naphthyloxy)methyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21521-02-8 |
Source
|
Record name | 5-((1-Naphthyloxy)methyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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